

Application Notes and Protocols for the GC-MS Analysis of Cedryl Acetate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cedryl Acetate (C₁₇H₂₈O₂) is a sesquiterpenoid ester widely utilized in the fragrance industry for its characteristic woody and amber scent.[1][2] As a key component in many cosmetic and consumer products, accurate and robust analytical methods for its quantification are essential for quality control, formulation development, and safety assessment. This document provides a comprehensive guide to the analysis of **Cedryl Acetate** using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[3][4][5][6] The protocols outlined below are intended to serve as a foundational methodology that can be adapted and validated for specific matrices and research needs.

Experimental Protocols Sample Preparation: Liquid-Liquid Extraction

This protocol is suitable for the extraction of **Cedryl Acetate** from cosmetic formulations such as creams, lotions, and perfumes.

Materials:

Sample containing Cedryl Acetate



- Methyl tert-butyl ether (MTBE), HPLC grade
- Anhydrous sodium sulfate
- Vortex mixer
- Centrifuge
- · Glass vials with PTFE-lined caps

Procedure:

- Accurately weigh approximately 1 g of the homogenized sample into a 15 mL glass centrifuge tube.
- Add 5 mL of MTBE to the tube.
- Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of Cedryl Acetate
 into the organic solvent.
- Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous/solid phases.
- Carefully transfer the upper organic layer (MTBE) to a clean glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
- Gently swirl the vial and allow it to stand for 5 minutes.
- Transfer the dried extract to a new vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of **Cedryl Acetate**. A DB-5ms or equivalent 5%-phenyl-methylpolysiloxane capillary column is suitable for this separation.[7][8][9]



Parameter	Setting
Gas Chromatograph	
Column	DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness)
Carrier Gas	Helium (99.999% purity)
Flow Rate	1.0 mL/min (constant flow)
Injection Mode	Splitless
Injection Volume	1 μL
Injector Temperature	250°C
Oven Temperature Program	Initial temperature 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230°C
Transfer Line Temperature	280°C
Acquisition Mode	Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

Data Analysis and Quantification

For quantitative analysis, the use of Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity and selectivity.[7][10] Based on the NIST mass spectrum of **Cedryl Acetate**, the following ions are suggested for quantification and confirmation.[11]

Table 1: Quantitative Data for **Cedryl Acetate** Analysis



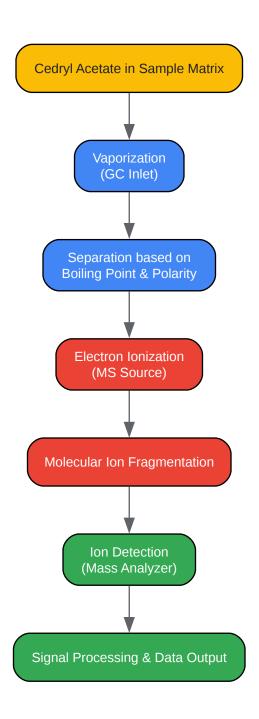
Parameter	Value
Retention Index	
Expected Retention Index (DB-5)	~1767
Mass Spectrometry (SIM Mode)	
Quantifier Ion (m/z)	161
Qualifier Ion 1 (m/z)	204
Qualifier Ion 2 (m/z)	189
Calibration	
Calibration Range	0.1 - 10 μg/mL
Linearity (R ²)	> 0.995
Method Validation Parameters	
Limit of Quantification (LOQ)	~2 μg/g
Accuracy (Recovery)	85 - 115%
Precision (RSD)	< 15%

Note: The retention index and validation parameters are typical values and should be experimentally determined and validated for the specific instrument and matrix.

Diagrams







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